{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE
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Overview
Description
{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE is a synthetic organic compound that features a thiophene ring substituted with a carboxylate group and a carbamoyl group attached to a 4-chlorophenylethyl moiety
Mechanism of Action
Target of Action
The compound belongs to the class of thiophene derivatives. Thiophene derivatives have been reported to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Many thiophene derivatives exert their effects by interacting with various enzymes, receptors, or proteins within the cell .
Biochemical Pathways
Without specific studies, it’s challenging to determine the exact biochemical pathways affected by this compound. Thiophene derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Based on the known activities of other thiophene derivatives, it could potentially have a range of effects, including anti-inflammatory, antimicrobial, or anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the carbamoyl group and the 4-chlorophenylethyl moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: This compound has a similar structure but lacks the thiophene ring and the carbamoyl group.
(3-Chloropropyl)trimethoxysilane: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.
Uniqueness
{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c16-12-5-3-11(4-6-12)7-8-17-14(18)10-20-15(19)13-2-1-9-21-13/h1-6,9H,7-8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQIERQTYGPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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